![molecular formula C17H18ClN3 B138931 4-Chloro-7-mésityl-2,5-diméthyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 157286-81-2](/img/structure/B138931.png)

4-Chloro-7-mésityl-2,5-diméthyl-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

3-Hydroxy-3-Methylglutaric anhydride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of HMG-CoA, which is essential for studying cholesterol biosynthesis.

Biology: It plays a role in understanding metabolic pathways and enzyme functions related to HMG-CoA reductase.

Medicine: Research on 3-hydroxy-3-methylglutaric anhydride contributes to the development of cholesterol-lowering drugs and treatments for metabolic disorders.

Industry: It is used in the production of various chemical intermediates and pharmaceuticals

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine are the Janus Kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This interference results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, JAK inhibitors like 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine have therapeutic applications in the treatment of cancer and inflammatory diseases .

Pharmacokinetics

It’s known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the disruption of cell division and death processes, potentially affecting the formation of tumors .

Orientations Futures

The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Overall, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs including compounds 1, 8, and 11 have been identified as promising antiviral agents against flaviviruses ZIKV and dengue virus (DENV) . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'anhydride d'acide 3-hydroxy-3-méthylglutarique implique généralement le traitement de l'acide 3-hydroxy-3-méthylglutarique avec de l'anhydride acétique dans une solution de benzène sous reflux. La réaction est effectuée pendant environ une heure, ce qui conduit à la formation d'anhydride d'acide 3-hydroxy-3-méthylglutarique cristallin .

Méthodes de production industrielle : En milieu industriel, la synthèse de l'anhydride d'acide 3-hydroxy-3-méthylglutarique suit des principes similaires, mais peut impliquer des équipements à plus grande échelle et des conditions plus contrôlées pour garantir un rendement et une pureté élevés. L'utilisation d'anhydride acétique de haute pureté et un contrôle précis de la température sont des facteurs critiques dans le processus de production industrielle .

Analyse Des Réactions Chimiques

Types de réactions : L'anhydride d'acide 3-hydroxy-3-méthylglutarique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en alcools ou d'autres formes réduites.

Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les conditions varient en fonction du substituant, mais les réactifs typiques comprennent les halogènes et les nucléophiles.

Principaux produits :

Oxydation : Produit des dérivés oxydés tels que les acides carboxyliques.

Réduction : Donne des alcools ou d'autres composés réduits.

Substitution : Donne des dérivés substitués avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

L'anhydride d'acide 3-hydroxy-3-méthylglutarique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse du HMG-CoA, qui est essentiel pour l'étude de la biosynthèse du cholestérol.

Biologie : Il joue un rôle dans la compréhension des voies métaboliques et des fonctions enzymatiques liées à la réductase de l'HMG-CoA.

Médecine : La recherche sur l'anhydride d'acide 3-hydroxy-3-méthylglutarique contribue au développement de médicaments hypolipidémiants et de traitements pour les troubles métaboliques.

Industrie : Il est utilisé dans la production de divers intermédiaires chimiques et pharmaceutiques

5. Mécanisme d'action

L'anhydride d'acide 3-hydroxy-3-méthylglutarique exerce ses effets en interférant avec les étapes enzymatiques impliquées dans la conversion de l'acétate en hydroxymethylglutaryl-coenzyme A. Il inhibe l'activité de la réductase de l'hydroxymethylglutaryl-coenzyme A, qui est l'enzyme limitante de la vitesse dans la biosynthèse du cholestérol . Cette inhibition entraîne une diminution de la synthèse du cholestérol et a des implications pour le traitement de l'hypercholestérolémie et des affections associées.

Composés similaires :

Acide 3-hydroxy-3-méthylglutarique : Un précurseur de la forme anhydride et impliqué dans des voies métaboliques similaires.

Anhydride d'acide 3-acétoxy-3-méthylglutarique : Un dérivé acétylé avec une réactivité et des applications différentes.

Acides 3-alkyl-3-hydroxyglutariques : Ces composés agissent comme des inhibiteurs de la réductase de l'HMG-CoA et ont des rôles biologiques similaires

Unicité : L'anhydride d'acide 3-hydroxy-3-méthylglutarique est unique en raison de son rôle spécifique en tant que précurseur dans la synthèse du HMG-CoA et de son implication dans la biosynthèse du cholestérol. Sa capacité à inhiber la réductase de l'HMG-CoA en fait un composé précieux pour la recherche et les applications thérapeutiques .

Comparaison Avec Des Composés Similaires

3-Hydroxy-3-Methylglutaric Acid: A precursor to the anhydride form and involved in similar metabolic pathways.

3-Acetoxy-3-Methylglutaric Anhydride: An acetylated derivative with different reactivity and applications.

3-Alkyl-3-Hydroxyglutaric Acids: These compounds act as inhibitors of HMG-CoA reductase and have similar biological roles

Uniqueness: 3-Hydroxy-3-Methylglutaric anhydride is unique due to its specific role as a precursor in the synthesis of HMG-CoA and its involvement in cholesterol biosynthesis. Its ability to inhibit HMG-CoA reductase makes it a valuable compound for research and therapeutic applications .

Propriétés

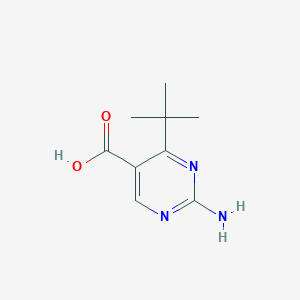

IUPAC Name |

4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLDYVRQHDEHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444851 | |

| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157286-81-2 | |

| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

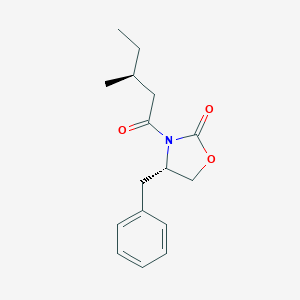

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)